The Researcher's Guide to WU-07047: A Simplified and Accessible Probe for Gαq/11 Signaling
The Researcher's Guide to WU-07047: A Simplified and Accessible Probe for Gαq/11 Signaling
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the study of Gαq/11 protein signaling. We will explore the chemical structure, synthesis, and biological evaluation of WU-07047, a simplified and more synthetically accessible analog of the potent and selective Gαq/11 inhibitor, YM-254890. This guide aims to provide not only the "what" and "how" but also the critical "why" behind the experimental methodologies, empowering researchers to effectively utilize this valuable chemical tool.
Introduction: The Need for Accessible Gαq/11 Probes
The Gαq/11 family of heterotrimeric G proteins are crucial signal transducers for a multitude of G protein-coupled receptors (GPCRs), regulating vital physiological processes ranging from smooth muscle contraction and platelet aggregation to neurotransmission.[1][2] Consequently, aberrant Gαq/11 signaling is implicated in various diseases, making these proteins attractive therapeutic targets.
The natural product YM-254890, a cyclic depsipeptide, has been an invaluable tool for dissecting Gαq/11-mediated pathways due to its high potency and selectivity.[1][2] However, its complex structure poses significant challenges for chemical synthesis, limiting its widespread availability and the exploration of its structure-activity relationship (SAR).[3] To address this, a simplified analog, WU-07047, was developed.[4][5] By retaining the key pharmacophoric elements of YM-254890 while replacing the intricate peptide linkers with simpler hydrocarbon chains, WU-07047 offers a more tractable synthetic route, opening the door for broader investigation and further analog development.[3][4]
Chemical Structures: A Tale of Two Inhibitors
The defining feature of WU-07047 is its simplified macrocyclic core compared to YM-254890. The two complex peptide-based linkers in YM-254890 are replaced with more straightforward hydrocarbon chains in WU-07047.[4][5] This fundamental change is the cornerstone of its improved synthetic accessibility.
Chemical Synthesis of WU-07047: A Convergent Approach
The synthesis of WU-07047 is designed as a convergent process, which offers significant advantages in terms of efficiency and the potential for analog synthesis. [4]This strategy involves the independent synthesis of key fragments, or "building blocks," which are then coupled together in the final stages. The macrocycle is then formed via a ring-closing metathesis reaction.
Key Building Blocks:
-
Left-Hand Fragment: A dimer of β-hydroxy leucine.
-
Right-Hand Fragment: A coupled product of a 2-hydroxy-3-phenylpropionic acid derivative and a protected allylglycine.
-
Top Bridge Fragment: An extended amino acid derivative.
Representative Synthetic Protocol:
While a detailed, step-by-step protocol with precise quantities and reaction conditions is proprietary to the discovering laboratory, the following represents a generalized workflow based on the published convergent strategy. [4]Researchers should optimize these steps based on their specific starting materials and laboratory conditions.
Step 1: Synthesis of the Right-Hand Building Block
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Rationale: This fragment incorporates the phenylpropionic acid and allylglycine moieties.
-
General Procedure:
-
Protect commercially available (S)-2-hydroxy-3-phenylpropionic acid.
-
Synthesize a protected allylglycine derivative.
-
Couple the two fragments using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA).
-
Perform necessary deprotection and purification steps.
-
Step 2: Synthesis of the Left-Hand Building Block
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Rationale: This fragment consists of a β-hydroxy leucine dimer.
-
General Procedure:
-
Synthesize or procure protected β-hydroxy leucine.
-
Couple two units of protected β-hydroxy leucine using peptide coupling chemistry.
-
Introduce a terminal protecting group suitable for the subsequent coupling step.
-
Step 3: Synthesis of the Top Bridge Fragment
-
Rationale: This is a relatively simple extended amino acid that will link the other two fragments.
-
General Procedure:
-
Start with a commercially available amino acid with a suitable side chain for extension.
-
Perform chain extension reactions as required.
-
Protect the functional groups appropriately for the subsequent coupling reactions.
-
Step 4: Fragment Assembly and Macrocyclization
-
Rationale: The three building blocks are coupled, and the macrocycle is formed.
-
General Procedure:
-
Sequentially couple the three building blocks using standard solution-phase peptide coupling protocols.
-
Once the linear precursor is assembled, perform a ring-closing metathesis (RCM) reaction, likely using a Grubbs catalyst, to form the macrocycle.
-
Perform the final deprotection steps to yield WU-07047.
-
Purify the final compound using techniques such as flash chromatography or preparative HPLC.
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Biological Evaluation: Probing Gαq/11 Inhibition
The inhibitory activity of WU-07047 on Gαq/11 signaling is typically assessed using cell-based functional assays. A widely used and robust method is the calcium mobilization assay, which measures the increase in intracellular calcium concentration following the activation of a Gαq-coupled receptor.
Experimental Protocol: Calcium Mobilization Assay
This protocol is a representative example and should be optimized for the specific cell line and equipment used.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing a Gαq-coupled GPCR (e.g., M1 muscarinic receptor, P2Y2 receptor).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
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Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Agonist for the expressed GPCR.
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WU-07047 and YM-254890 (as a positive control).
-
96- or 384-well black-walled, clear-bottom microplates.
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Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation, FLIPR).
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of WU-07047, YM-254890, or vehicle (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injectors to add a pre-determined concentration of the agonist (e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.
-
Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Potency:
While a direct head-to-head comparison in the same study is ideal, the literature consistently indicates that WU-07047 is a less potent inhibitor of Gαq than YM-254890. [4]YM-254890 typically exhibits IC50 values in the low nanomolar to sub-micromolar range in various Gαq-dependent assays. [6][7]WU-07047 has been shown to inhibit Gαq-mediated nucleotide exchange by up to 40%, but is less potent than the related natural product UBO-QIC. [4]
| Compound | Target | Assay Type | Reported IC50 | Reference |
|---|---|---|---|---|
| YM-254890 | Gαq/11 | Calcium Mobilization (P2Y2 Receptor) | ~3-31 nM | [1][6] |
| Gαq/11 | IP1 Accumulation (M1 Receptor) | 95 nM | [7] |
| WU-07047 | Gαq | GTPγS Binding | Less potent than UBO-QIC | [4]|
Note: The IC50 values for YM-254890 are from different studies and assay conditions, and a direct comparison with WU-07047 requires testing under identical conditions.
Structure-Activity Relationship (SAR): Insights from a Simplified Scaffold
The simplified structure of WU-07047 provides an excellent platform for probing the structure-activity relationships of Gαq/11 inhibitors. By systematically modifying different parts of the WU-07047 scaffold, researchers can gain valuable insights into the key molecular interactions required for potent and selective inhibition.
Based on the known SAR of YM-254890 and the structural differences in WU-07047, the following points are critical for consideration in future analog design:
-
The Macrocyclic Core: The conformation of the macrocycle is crucial for positioning the key interacting residues within the binding pocket of Gαq. Modifications to the hydrocarbon linkers in WU-07047, such as altering their length or rigidity, would likely have a significant impact on activity.
-
The "Left-Hand" and "Right-Hand" Fragments: These regions contain the critical pharmacophoric elements that are believed to make direct contact with the Gαq protein. Even minor changes to the stereochemistry or functional groups in these fragments can lead to a substantial loss of potency.
-
The "Top Bridge": While seemingly a simple linker, its length and flexibility are important for maintaining the overall conformation of the macrocycle.
Conclusion: A Versatile Tool for Gαq/11 Research
WU-07047 represents a significant advancement in the field of G protein signaling research. By providing a more synthetically accessible alternative to the complex natural product YM-254890, it empowers a broader range of researchers to investigate the intricacies of Gαq/11-mediated pathways. While less potent than its parent compound, its well-defined mechanism of action and the potential for straightforward analog synthesis make it an invaluable tool for target validation, probe development, and as a starting point for the design of novel Gαq/11 inhibitors with therapeutic potential. This guide has provided a comprehensive overview of the chemical and biological properties of WU-07047, along with practical insights into its synthesis and evaluation, to facilitate its effective use in the scientific community.
References
-
Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells. [Link]
-
Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways. ACS Pharmacology & Translational Science. [Link]
-
The Total Synthesis of WU-07047: A Selective Inhibitor of Gαq. ResearchGate. [Link]
-
Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. Organic Letters. [Link]
-
Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? Journal of Medicinal Chemistry. [Link]
-
Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog. PubMed. [Link]
-
The G Protein Inhibitor YM-254890 is an Allosteric Glue. bioRxiv. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
